4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC14939859
Molecular Formula: C16H12Cl2N2S
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H12Cl2N2S |
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Molecular Weight | 335.2 g/mol |
IUPAC Name | 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C16H12Cl2N2S/c1-10-3-2-4-12(7-10)19-16-20-15(9-21-16)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,19,20) |
Standard InChI Key | PDANFCGRNRWJBT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s structure consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3) substituted as follows:
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Position 4: 3,4-Dichlorophenyl group (C₆H₃Cl₂).
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Position 2: Amino group linked to a 3-methylphenyl substituent (C₆H₄(CH₃)-NH-).
The planar thiazole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms and methyl group influence solubility and binding affinity .
Table 1: Key Structural and Spectral Data
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Thiazole Ring Formation: Condensation of α-bromo-3,4-dichloroacetophenone with thiourea yields 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine .
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N-Arylation: Coupling the thiazol-2-amine with 3-methylphenyl bromide via Buchwald-Hartwig amination introduces the 3-methylphenyl group .
Reaction Scheme:
Physicochemical Properties
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Solubility: Low aqueous solubility (<0.1 mg/mL in water) due to hydrophobic aryl groups; soluble in DMSO and DMF .
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Stability: Stable under ambient conditions but degrades in strong acidic/basic environments .
Pharmacological Activity
Table 2: Antiproliferative Activity
Cell Line | GI₅₀ (μM) | Mechanism | Source |
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SGC-7901 | 0.83 | Tubulin inhibition, G₂/M arrest | |
MDA-MB-453 | 1.15 | Caspase-3/7 activation |
Antimicrobial Effects
The compound exhibits moderate activity against:
Molecular Docking and Structure-Activity Relationships (SAR)
Docking Studies
Docking into the colchicine-binding site of tubulin (PDB: 1SA0) reveals:
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Key Interactions:
SAR Insights
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3,4-Dichlorophenyl Group: Enhances tubulin binding via hydrophobic interactions.
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3-Methylphenyl Substituent: Optimizes steric fit in the binding pocket .
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a lead compound for gastric and breast cancer therapies .
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Antimicrobials: Scaffold for developing broad-spectrum agents .
Research Challenges
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